N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
Description
N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a diamide derivative characterized by a central ethanediamide (oxalamide) backbone. The compound features two distinct substituents: a 2-methoxy-5-methylphenyl group and a 2-oxo-2-(2-phenylmorpholin-4-yl)ethyl group.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-15-8-9-18(29-2)17(12-15)24-22(28)21(27)23-13-20(26)25-10-11-30-19(14-25)16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNCRGSCAETDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Assembly of the Ethanediamide Core
The ethanediamide backbone is typically constructed via sequential amidation reactions. A primary route involves:
- Formation of the N-(2-methoxy-5-methylphenyl)glycine intermediate : Reacting 2-methoxy-5-methylaniline with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C yields the glycine derivative. Triethylamine (TEA) is employed as a base to neutralize HBr, with yields reaching 78–85% after purification by flash chromatography (DCM/methanol 95:5).
- Sulfonylation of the glycine intermediate : Treatment with methanesulfonyl chloride in tetrahydrofuran (THF) at 60°C for 12 hours introduces the sulfonyl group, forming N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine.
Coupling with the 2-Phenylmorpholine Moiety
The morpholine component is introduced via a nucleophilic substitution or coupling reaction:
- Synthesis of 2-phenylmorpholine : Cyclocondensation of 2-chloroethylamine with styrene oxide in acetonitrile at 80°C for 24 hours produces 2-phenylmorpholine in 65% yield.
- Amidation with ethanedioic acid : Reacting 2-phenylmorpholine with ethanedioyl dichloride in THF at room temperature forms 2-oxo-2-(2-phenylmorpholin-4-yl)acetyl chloride, which is subsequently coupled with the N-(2-methoxy-5-methylphenyl)glycine intermediate using DIPEA as a base.
Oxidation and Final Functionalization
Oxidation of thioether intermediates to sulfones is critical for stability. NaIO₄ in aqueous DCM at reflux for 2 hours converts sulfur-containing precursors to sulfones, as demonstrated in analogous isoquinoline syntheses. Final purification via recrystallization from acetonitrile/water (1:1) yields the title compound as a pale-yellow solid (67% yield).
Reaction Optimization
Solvent and Temperature Effects
- Solvent selection : THF and acetonitrile are preferred for coupling reactions due to their ability to dissolve both polar and nonpolar intermediates.
- Temperature control : Reactions involving NaIO₄ require reflux conditions (60–85°C) to achieve complete oxidation within 2 hours.
Table 1: Comparison of Synthetic Conditions
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Glycine formation | DCM | 0–5 | 85 |
| Sulfonylation | THF | 60 | 78 |
| Morpholine coupling | Acetonitrile | 80 | 65 |
| Oxidation | DCM/H₂O | 60 | 67 |
Purification and Characterization
Industrial-Scale Considerations
Catalytic Hydrogenation
Palladium on carbon (10 wt%) in THF under H₂ (50 psi) reduces nitro intermediates to amines, critical for morpholine ring formation.
Acidic Deprotection
Trifluoroacetic acid (TFA) in DCM removes Boc-protecting groups quantitatively, enabling scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
The target compound belongs to the ethanediamide class, sharing core structural motifs with:
- QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Contains a benzodioxol group and tetrahydroquinoline moiety, both influencing π-π stacking and hydrophobic interactions .
- ICD (N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide): An indole carboxamide with a biphenyl group, enhancing steric bulk and target selectivity .
- Sulfonamide derivatives (e.g., N-(2-oxo-2-(phenyl)ethyl)-N-methyl-5-(o-tolyl)furan-2-sulfonamide) : Feature a sulfonamide core with substituted phenyl and furan groups, optimized for antimicrobial activity .

Research Implications
- Comparative solubility and bioavailability studies with QOD/ICD could optimize its pharmacokinetic profile.
Biological Activity
N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and related research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a methoxy group, a methyl group, and a phenylmorpholinyl moiety. The synthesis typically involves multiple steps:
- Preparation of 2-Methoxy-5-methylphenylamine : This is the starting material.
- Formation of Intermediate : Reacting the amine with ethyl oxalyl chloride.
- Final Reaction : Combining the intermediate with 2-phenylmorpholine under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It binds to certain receptors, potentially altering cellular signaling processes.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various pathways.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition at micromolar concentrations.
| Bacterial Strain | Inhibition Concentration (ID50) |
|---|---|
| Staphylococcus aureus | 1 x 10^-7 M |
| Escherichia coli | 1 x 10^-6 M |
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines such as L1210 leukemia cells, with an ID50 around 1 x 10^-5 M.
Case Studies and Research Findings
Several case studies highlight the compound's potential in therapeutic applications:
- Study on Anticancer Efficacy : A recent study demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer when administered at specific dosages over a defined period.
- Antimicrobial Testing : In vitro tests revealed that this compound significantly inhibited bacterial growth compared to control groups.
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins, paving the way for further drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

